molecular formula C8H4FNO B1338787 3-Fluorobenzoyl cyanide CAS No. 658-08-2

3-Fluorobenzoyl cyanide

Cat. No.: B1338787
CAS No.: 658-08-2
M. Wt: 149.12 g/mol
InChI Key: FWGBEQPOWGEMSB-UHFFFAOYSA-N
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Description

3-Fluorobenzoyl cyanide: is an organic compound with the molecular formula C8H4FNO. It is a derivative of benzoyl cyanide where a fluorine atom is substituted at the third position of the benzene ring. This compound is used in various scientific research fields due to its unique chemical properties.

Mechanism of Action

Target of Action

3-Fluorobenzoyl cyanide, similar to other cyanide-containing compounds, primarily targets the cytochrome c oxidase in the mitochondria . This enzyme plays a crucial role in the electron transport chain, which is responsible for the majority of cellular energy production.

Mode of Action

The cyanide ion in this compound binds to the iron within the heme prosthetic group of cytochrome c oxidase, inhibiting the enzyme . This prevents the transfer of electrons to oxygen, the final electron acceptor in the electron transport chain, thereby halting cellular respiration . The resulting decrease in ATP production leads to a shift towards anaerobic metabolism, causing a buildup of lactic acid and resulting in metabolic acidosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting cytochrome c oxidase, it disrupts the oxidative phosphorylation process, leading to a decrease in ATP production . This forces the cell to rely on less efficient anaerobic pathways for energy production, leading to an accumulation of lactic acid and other metabolic intermediates .

Pharmacokinetics

It is known that cyanide can be rapidly absorbed through the lungs, gastrointestinal tract, and skin . Once in the bloodstream, it is distributed throughout the body, with the highest concentrations found in the brain and liver . The body can detoxify small amounts of cyanide, primarily through conversion to thiocyanate in the liver, which is then excreted in the urine .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its volatility can lead to rapid dispersal in the air, potentially affecting a wide area . Additionally, certain substances, such as cobalt compounds, can enhance the body’s ability to detoxify cyanide, potentially reducing its toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzoyl cyanide can be synthesized through several methods. One common method involves the reaction of 3-fluorobenzoyl chloride with copper cyanide in the presence of a suitable solvent under controlled temperature and pressure conditions . The reaction typically occurs at temperatures between 150-165°C and may require an inert gas atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and solvent choice. Additionally, safety measures are crucial due to the toxicity of cyanide compounds.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzoyl cyanide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.

    Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.

    Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide are commonly used.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.

    Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoyl cyanides.

    Electrophilic Aromatic Substitution: Formation of substituted fluorobenzoyl cyanides.

    Hydrolysis: Formation of 3-fluorobenzoic acid.

Scientific Research Applications

3-Fluorobenzoyl cyanide is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzoyl cyanide: Lacks the fluorine substitution, making it less reactive in certain electrophilic aromatic substitution reactions.

    4-Fluorobenzoyl cyanide: The fluorine atom is positioned differently, affecting its reactivity and applications.

    3-Chlorobenzoyl cyanide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness: 3-Fluorobenzoyl cyanide is unique due to the presence of the fluorine atom at the third position, which significantly influences its chemical reactivity and makes it valuable for specific research applications.

Properties

IUPAC Name

3-fluorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGBEQPOWGEMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519455
Record name 3-Fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-08-2
Record name 3-Fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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